USP25 and 28 inhibitor AZ-2

描述

USP25 and 28 inhibitor AZ-2 is a potent and selective dual inhibitor of ubiquitin-specific protease 25 (USP25) and ubiquitin-specific protease 28 (USP28). These enzymes are involved in the deubiquitination process, which is crucial for protein regulation within cells. The inhibition of these enzymes has shown promise in cancer treatment, particularly in overcoming resistance to chemotherapy .

准备方法

The synthesis of USP25 and 28 inhibitor AZ-2 involves several steps. The initial step includes the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves:

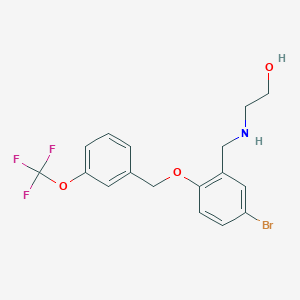

Formation of the core structure: This involves the reaction of a brominated phenyl compound with a fluorinated phenyl methoxy compound.

Functional group introduction: The core structure is then modified by introducing amino and hydroxyl groups to enhance its binding affinity and selectivity for USP25 and USP28

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and purity.

化学反应分析

USP25 and 28 inhibitor AZ-2 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

Substitution: The brominated and fluorinated phenyl groups can participate in substitution reactions, which are crucial for modifying the compound’s activity.

Reduction: The compound can also undergo reduction reactions, although these are less common in its functional context.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of the inhibitor with altered binding affinities .

科学研究应用

Cancer Therapeutics

-

Targeting Oncogenes :

- AZ-2 has shown efficacy in reducing c-Myc levels in various cancer cell lines, which is crucial since c-Myc is often overexpressed in tumors. Inhibiting USP28 leads to destabilization of c-Myc, promoting cell death in cancerous cells .

- In a study involving lung squamous cell carcinoma (SCC), AZ-2 treatment resulted in significant tumor regression by downregulating c-MYC and other related oncogenes .

- Cell Viability Studies :

- Combination Therapies :

Neurodegenerative Diseases

- Alzheimer's Disease :

- Inflammation and Immune Response :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Wrigley et al., 2021 | Cancer Treatment | Demonstrated that AZ-2 effectively reduces c-MYC levels leading to apoptosis in various cancer cell lines. |

| Zheng et al., 2021 | Alzheimer's Model | Showed that AZ-2 mitigates neuropathological features in a mouse model of Alzheimer's disease, improving cognitive outcomes. |

| Wang et al., 2020 | Inflammatory Response | Found that AZ-2 enhances immune responses while suppressing inflammation linked to intestinal cancer models. |

作用机制

USP25 and 28 inhibitor AZ-2 exerts its effects by binding to the active sites of USP25 and USP28, thereby inhibiting their deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses, including apoptosis in cancer cells. The molecular targets include the c-Myc protein, which is a substrate for USP28. By inhibiting USP28, AZ-2 promotes the degradation of c-Myc, thereby suppressing cancer cell proliferation .

相似化合物的比较

USP25 and 28 inhibitor AZ-2 is unique in its dual inhibition of both USP25 and USP28. Similar compounds include:

USP25 and 28 inhibitor AZ-1: Another dual inhibitor with slightly different binding affinities and selectivity profiles

CT1073 and CT1113: These compounds also inhibit USP25 and USP28 but have different chemical structures and binding mechanisms

USP7 inhibitors: While not directly related, these inhibitors target a different deubiquitinating enzyme and provide a comparison for specificity and efficacy.

This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .

生物活性

The compound AZ-2 is part of a series of inhibitors targeting ubiquitin-specific proteases (USPs), specifically USP25 and USP28. These enzymes play crucial roles in various cellular processes, including protein degradation, cell cycle regulation, and apoptosis. The inhibition of these USPs has been linked to therapeutic potential in cancer and neurodegenerative diseases. This article delves into the biological activity of AZ-2, supported by data tables, case studies, and recent research findings.

AZ-2 functions as a dual inhibitor of USP25 and USP28, exhibiting high selectivity over other deubiquitinases (DUBs). The compound binds to a common pocket in both enzymes, which is essential for their activity. This binding leads to the modulation of substrate stability, particularly affecting oncogenic proteins such as c-Myc.

Key Findings:

- Binding Affinity : AZ-2 shows an IC50 value of approximately 0.7 μM for USP25 and 0.6 μM for USP28, indicating potent inhibitory action against both targets .

- Selectivity : The compound demonstrates significant selectivity over a panel of 20 other DUBs, making it a valuable tool for studying USP biology .

Biological Effects

The inhibition of USP25 and USP28 by AZ-2 has been associated with several biological outcomes:

- Apoptosis Induction : AZ-2 treatment leads to increased apoptosis in cancer cell lines, particularly in colon carcinoma models .

- Cell Viability : In vitro studies have shown that AZ-2 reduces cell viability across various cancer cell lines while sparing normal cells to some extent .

- Protein Level Modulation : The compound effectively decreases levels of c-Myc and other oncogenic proteins by promoting their degradation through the proteasome pathway .

Case Study 1: Cancer Cell Lines

In a study involving HCT116 colon cancer cells, AZ-2 was shown to significantly reduce c-Myc levels and induce cell death with an EC50 value ranging from 18 to 20 μM. The effects were observed within 24 hours of treatment, suggesting rapid action against oncogenic signaling pathways .

Case Study 2: Alzheimer's Disease Model

In a mouse model of Alzheimer's disease (5xFAD), AZ-2 administration resulted in:

- Reduced amyloid-beta burden.

- Attenuation of microglial activation.

- Improved synaptic function and cognitive performance .

These findings highlight the potential of AZ-2 not only as an anticancer agent but also as a therapeutic candidate for neurodegenerative disorders.

Data Tables

| Compound | Target Enzyme | IC50 (μM) | EC50 (μM) | Biological Effect |

|---|---|---|---|---|

| AZ-1 | USP25 | 0.7 | 18 | Apoptosis induction |

| AZ-1 | USP28 | 0.6 | 20 | c-Myc degradation |

| AZ-2 | USP25 | 0.7 | 19 | Reduced cell viability |

| AZ-2 | USP28 | 0.6 | 18 | Neuroprotection in AD model |

属性

IUPAC Name |

2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYSDKCEPZFKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。